molecular formula C25H30N2O7S2 B5109629 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one

2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one

Cat. No.: B5109629
M. Wt: 534.6 g/mol
InChI Key: DHBIPMQGIAFGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one is a complex organic compound characterized by its unique structure, which includes two morpholine rings and a fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one typically involves multiple steps. One common method includes the sulfonylation of 2,7-dihydroxy-9H-fluoren-9-one with 2,6-dimethylmorpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce hydrofluorenone derivatives.

Scientific Research Applications

2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The fluorenone core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2,7-bis[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one: Similar structure but with piperidine rings instead of morpholine.

    2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Different core structure but similar functional groups.

Properties

IUPAC Name

2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7S2/c1-15-11-26(12-16(2)33-15)35(29,30)19-5-7-21-22-8-6-20(10-24(22)25(28)23(21)9-19)36(31,32)27-13-17(3)34-18(4)14-27/h5-10,15-18H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBIPMQGIAFGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.